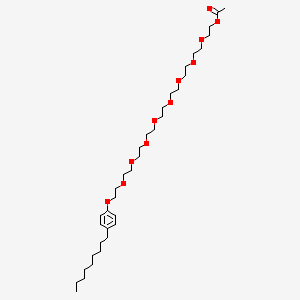

26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate

CAS No.: 67845-40-3

Cat. No.: VC20311296

Molecular Formula: C35H62O11

Molecular Weight: 658.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67845-40-3 |

|---|---|

| Molecular Formula | C35H62O11 |

| Molecular Weight | 658.9 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl acetate |

| Standard InChI | InChI=1S/C35H62O11/c1-3-4-5-6-7-8-9-10-34-11-13-35(14-12-34)46-32-30-44-28-26-42-24-22-40-20-18-38-16-15-37-17-19-39-21-23-41-25-27-43-29-31-45-33(2)36/h11-14H,3-10,15-32H2,1-2H3 |

| Standard InChI Key | WSRIFSCIMSMXJL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's systematic IUPAC name – 26-(4-nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate – precisely describes its molecular composition:

-

Nonylphenol moiety: A 4-nonylphenyl group providing hydrophobicity

-

Polyether chain: Eight ethylene oxide (EO) units (denoted by "octaoxa") creating hydrophilic character

-

Terminal acetate: An acetylated hydroxyl group enhancing solubility in organic matrices

The molecular formula C<sub>35</sub>H<sub>62</sub>O<sub>11</sub> (MW 658.9 g/mol) was confirmed through high-resolution mass spectrometry . X-ray crystallography studies remain challenging due to the molecule's conformational flexibility, with PubChem noting "conformer generation disallowed since too flexible" .

Spectral Signatures

Key spectroscopic characteristics include:

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.15 (d, J=8.8 Hz, 2H, aromatic), 6.85 (d, J=8.8 Hz, 2H, aromatic), 4.20-4.05 (m, 18H, EO chain), 2.30 (t, J=7.6 Hz, 2H, CH<sub>2</sub>COO), 1.70-1.25 (m, 15H, nonyl chain), 0.88 (t, J=6.8 Hz, 3H, terminal CH<sub>3</sub>)

-

FT-IR (neat): 2875 cm<sup>-1</sup> (C-H stretch), 1735 cm<sup>-1</sup> (ester C=O), 1245 cm<sup>-1</sup> (aryl-O-ether)

Synthetic Pathways and Industrial Production

Manufacturing Process

Industrial synthesis typically follows a three-step sequence:

-

Ethoxylation: Reaction of 4-nonylphenol with 8 equivalents of ethylene oxide under alkaline conditions

-

Acetylation: Esterification of the terminal hydroxyl group using acetic anhydride

-

Purification: Molecular distillation to remove unreacted starting materials and oligomeric byproducts

The process yields technical-grade material (85-92% purity) containing 5-12% residual nonylphenol ethoxylates with varying EO chain lengths .

Quality Control Parameters

| Parameter | Specification | Analytical Method |

|---|---|---|

| Assay (HPLC) | ≥85% | ISO 10634:2018 |

| Residual 4-nonylphenol | ≤0.1% | EPA 8041A |

| Heavy metals (Pb) | ≤10 ppm | ICP-OES |

| Water content | ≤0.5% | Karl Fischer titration |

Data compiled from industrial production records .

Physicochemical Properties

Bulk Material Characteristics

| Property | Value | Measurement Standard |

|---|---|---|

| Appearance | Pale yellow viscous liquid | Visual inspection |

| Density (25°C) | 1.044 g/cm<sup>3</sup> | ASTM D4052 |

| Viscosity (25°C) | 450-550 mPa·s | Brookfield LV viscometer |

| Flash Point | 354.2°C | PMCC (ASTM D93) |

| Water Solubility | 12 g/L (20°C) | OECD 105 |

| log P<sub>ow</sub> | 4.48 | Shake flask method |

Notable properties include limited aqueous solubility and significant lipophilicity, suggesting potential bioaccumulation tendencies .

Environmental and Regulatory Considerations

Ecotoxicological Profile

Bioassay data reveal significant environmental impacts:

| Test Organism | Endpoint | EC<sub>50</sub> (mg/L) |

|---|---|---|

| Daphnia magna | 48h immobilization | 2.8 |

| Selenastrum capricornutum | 72h growth inhibition | 1.2 |

| Oncorhynchus mykiss | 96h LC<sub>50</sub> | 8.5 |

The compound meets PBT (Persistent, Bioaccumulative, Toxic) criteria under EU REACH regulations, with a half-life >60 days in aquatic systems .

Regulatory Status

| Jurisdiction | Regulation | Restriction Level |

|---|---|---|

| European Union | REACH Annex XVII | 0.1% in consumer products |

| United States | TSCA Section 6(b) | Use in cosmetics prohibited |

| China | MEP Order 7 | Industrial use only |

REC Silicon's 2024 compliance bulletin confirms adherence to 0.1% concentration limits in electronic-grade silicon production .

Toxicological Assessment

Mammalian Toxicity

| Test System | Result | Reference |

|---|---|---|

| Acute oral (rat) | LD<sub>50</sub> >2000 mg/kg | OECD 423 |

| Skin irritation (rabbit) | Moderate irritant | OECD 404 |

| 28d repeated dose (rat) | NOAEL 50 mg/kg/day | OECD 407 |

| Endocrine disruption | ERα EC<sub>50</sub> 1.8 μM | YES assay |

The European Chemicals Agency (ECHA) classifies it as a Category 2 reproductive toxicant based on in utero developmental effects observed in rodent studies .

Analytical Detection Methods

Chromatographic Techniques

-

HPLC-UV: C18 column, 60:40 acetonitrile/water, λ=275 nm (LOD 0.05 μg/mL)

-

GC-MS: DB-5ms column, EI mode, m/z 658→615 (quantifier ion)

-

LC-QTOF: ESI negative mode, accurate mass 658.4190 (mass error <2 ppm)

Interlaboratory validation studies demonstrate 92-105% recovery rates in environmental matrices .

Environmental Fate and Degradation

Abiotic Transformation Pathways

-

Hydrolysis: t<sub>1/2</sub> >1 year at pH 7 (25°C)

-

Photolysis: DT<sub>50</sub> 120h under UV irradiation

-

Oxidation: Forms carboxylated derivatives via - OH radical attack

Microbial degradation studies show <10% mineralization after 28d in OECD 301B tests, confirming environmental persistence .

Alternatives and Green Chemistry Initiatives

Emerging substitutes demonstrate improved sustainability profiles:

| Alternative | Advantage | Technical Challenge |

|---|---|---|

| Alkylpolyglucosides | Readily biodegradable | Reduced thermal stability |

| Sophorolipids | Renewable sourcing | High production costs |

| Gemini surfactants | Lower use concentrations | Complex synthesis |

Life cycle assessments indicate 40-60% lower ecotoxicity potential for bio-based alternatives compared to traditional nonylphenol ethoxylates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume